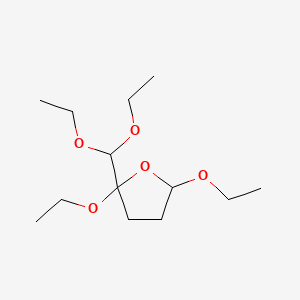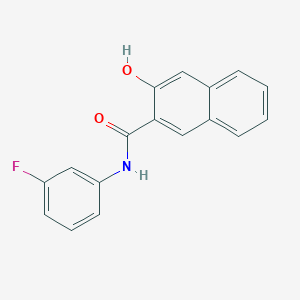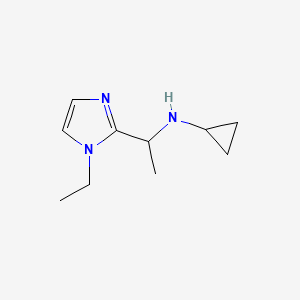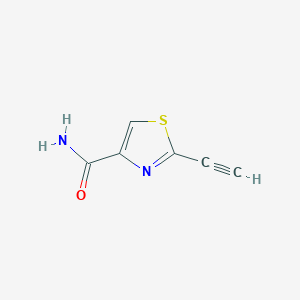![molecular formula C11H22N2 B13950175 (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2-azaspiro[45]decan-8-yl)methanamine is a spirocyclic amine compound characterized by a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted spirocyclic compounds.
Scientific Research Applications
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it has been studied as an allosteric inhibitor of the non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling processes such as the MAPK and PD-L1/PD-1 pathways . The compound binds to the allosteric site of SHP2, stabilizing its inactive conformation and preventing its activation.
Comparison with Similar Compounds
Similar Compounds
(2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine: This compound has a similar spirocyclic structure but with different substituents.
(8-Methyl-2-oxa-8-azaspiro[4.5]dec-3-yl)methanamine: Another spirocyclic amine with variations in the substituents.
Uniqueness
(2-Methyl-2-azaspiro[45]decan-8-yl)methanamine is unique due to its specific spirocyclic structure and the presence of a methanamine group
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
(2-methyl-2-azaspiro[4.5]decan-8-yl)methanamine |
InChI |
InChI=1S/C11H22N2/c1-13-7-6-11(9-13)4-2-10(8-12)3-5-11/h10H,2-9,12H2,1H3 |
InChI Key |
OAODJDUFQMEXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCC(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
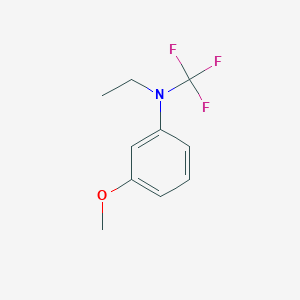
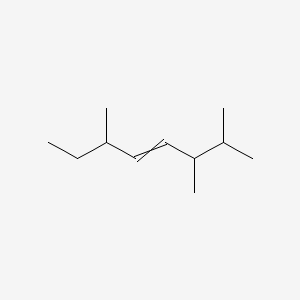
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
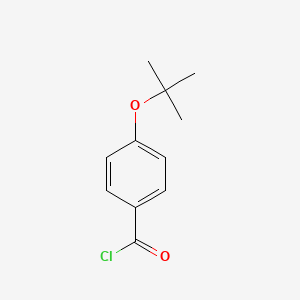
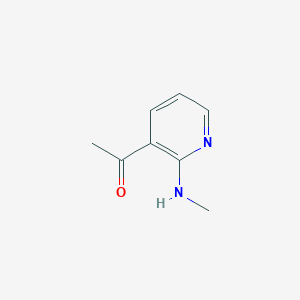


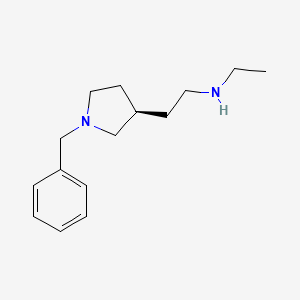
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
